molecular formula C8H6Cl2F2O2 B1447340 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol CAS No. 1803789-25-4

2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol

Cat. No.: B1447340
CAS No.: 1803789-25-4
M. Wt: 243.03 g/mol
InChI Key: ZGXHLKWBPYRPEE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol: is a chemical compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzyl alcohol structure. It is a white crystalline solid with a melting point of 80-82°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,4-dichloro-5-hydroxybenzyl alcohol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,4-dichloro-5-(difluoromethoxy)benzaldehyde or 2,4-dichloro-5-(difluoromethoxy)benzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

    2,4-Dichlorobenzyl alcohol: A compound with similar structural features but lacking the difluoromethoxy group.

    2,4-Dichloro-5-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness: 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The difluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

[2,4-dichloro-5-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXHLKWBPYRPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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